molecular formula C19H24N4O5 B2677855 Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate CAS No. 847239-30-9

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B2677855
CAS No.: 847239-30-9
M. Wt: 388.424
InChI Key: GDBYCMNQXUISSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a piperazine ring, a pyrrolidinone moiety, and an acetamidophenyl group, making it a candidate for various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the acetamidophenyl group: This step often involves the acylation of aniline derivatives using acetic anhydride or acetyl chloride.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes under reflux conditions.

    Final coupling: The final step involves coupling the synthesized intermediates using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamidophenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.

    Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-(1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
  • Ethyl 4-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
  • Ethyl 4-(1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Comparison: Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to the presence of the acetamidophenyl group, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic stability, and biological activity, making it a valuable candidate for specific therapeutic applications.

Properties

IUPAC Name

ethyl 4-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-3-28-19(27)22-10-8-21(9-11-22)16-12-17(25)23(18(16)26)15-6-4-14(5-7-15)20-13(2)24/h4-7,16H,3,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBYCMNQXUISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.